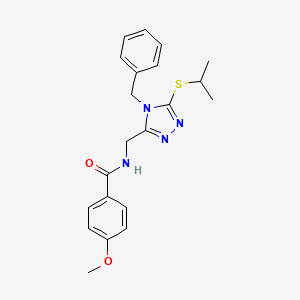

![molecular formula C21H18O6 B2524997 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170241-47-1](/img/structure/B2524997.png)

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

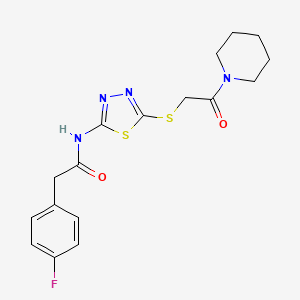

The compound "3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate" is a derivative of chromen, which is a heterocyclic compound that forms the backbone of various bioactive and fluorescent molecules. Chromen derivatives are known for their diverse applications in medicinal chemistry and material sciences due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of chromen derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, the synthesis of blue light-emitting chromen derivatives has been achieved by substituting different groups on the salicylaldehydes and benzothiazol/benzoxazol acetates to enhance fluorescence characteristics . Similarly, the synthesis of novel compounds involving benzothiazole and indole derivatives has been reported, where reactions proceeded in good yields under reflux conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

Chromen derivatives exhibit a wide range of molecular conformations depending on the substituents attached to the core structure. For example, in some compounds, non-planar groups can be oriented towards other substituents, influencing the overall molecular geometry . The dihedral angles between different rings in the structure can significantly affect the molecule's properties and interactions. The molecular structure of the compound of interest would likely show similar characteristics, with the substituents influencing the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

Chromen derivatives can participate in various chemical reactions, including hetero Diels-Alder dimerization, as seen in the synthesis of benzochromenes from naphthol derivatives . The presence of functional groups such as acetates can also lead to specific interactions, such as non-classical hydrogen bonds and aromatic π-π interactions, which can stabilize the crystal structure of the compound . These interactions are crucial for understanding the reactivity and the potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives are influenced by the nature and position of substituents on the core structure. Substituents can affect the fluorescence properties, as seen in compounds emitting blue light in the region between 450 to 495 nm . The crystal structure can be stabilized by intermolecular interactions, which are essential for the material's stability and behavior . The compound "3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate" would exhibit properties consistent with these observations, with its specific substituents dictating its unique characteristics.

Safety And Hazards

The safety and hazards of similar compounds have been reported910. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye9. However, the specific safety and hazards for “3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate” are not explicitly mentioned in the sources I found.

Future Directions

The future directions for the study of similar compounds have been discussed4. However, the specific future directions for “3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate” are not explicitly mentioned in the sources I found.

Please note that the information provided is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting a thorough literature review is recommended.

properties

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-4-13-7-15-18(9-17(13)27-12(3)22)26-11(2)20(21(15)23)14-5-6-16-19(8-14)25-10-24-16/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQKBSNIFTXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)

![tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate](/img/structure/B2524923.png)

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)